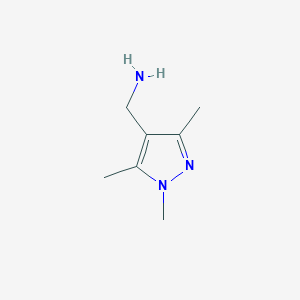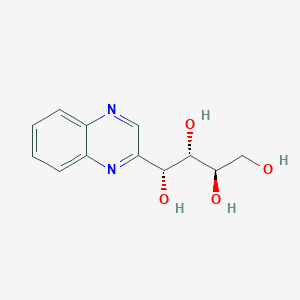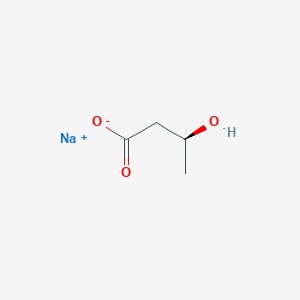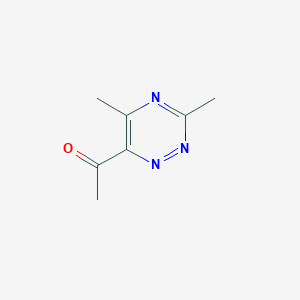
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone, commonly known as DMTE, is a heterocyclic organic compound that belongs to the class of triazines. DMTE is widely used in scientific research due to its unique physicochemical properties, which make it a versatile compound for various applications.
Mécanisme D'action
DMTE acts as a nucleophilic reagent due to the presence of the triazine ring, which contains three nitrogen atoms that can act as electron donors. DMTE can react with various electrophiles, including alkyl halides, acyl halides, and sulfonyl halides, to form corresponding adducts. The reactivity of DMTE can be enhanced by the presence of electron-withdrawing groups, such as nitro or cyano groups, on the electrophile.
Effets Biochimiques Et Physiologiques
DMTE has been shown to have low toxicity in vitro and in vivo. However, the physiological effects of DMTE are not well understood, and further studies are needed to determine its potential as a therapeutic agent. DMTE has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTE may exert its antiproliferative effects by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMTE is a versatile compound that can be easily synthesized and modified to produce derivatives with specific properties. DMTE is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, DMTE is highly reactive and can react with various functional groups, which may limit its use in certain applications. DMTE is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
DMTE has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. Future research should focus on the development of new synthetic methods for DMTE and its derivatives. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties. DMTE may also have potential as a herbicide, fungicide, or insecticide, and its efficacy in these applications should be further evaluated.
Conclusion:
In conclusion, DMTE is a versatile compound that has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DMTE can be easily synthesized and modified to produce derivatives with specific properties, making it a valuable tool for scientific research. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties.
Méthodes De Synthèse
DMTE can be synthesized by the reaction of 1,3-dimethyl-2-nitroguanidine with acetic anhydride in the presence of sodium acetate. The reaction yields DMTE as a white crystalline solid with a melting point of 121-123°C. The purity of DMTE can be improved by recrystallization in ethanol.
Applications De Recherche Scientifique
DMTE is widely used in scientific research as a reagent for the synthesis of various compounds, including herbicides, fungicides, and insecticides. DMTE is also used as a precursor for the synthesis of triazine-based fluorescent dyes, which have applications in bioimaging and sensing. DMTE is a versatile compound that can be modified to produce derivatives with specific properties, making it a valuable tool in medicinal chemistry and drug discovery.
Propriétés
Numéro CAS |
139938-60-6 |
|---|---|
Nom du produit |
1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-7(5(2)11)10-9-6(3)8-4/h1-3H3 |
Clé InChI |
NFFDUBIUZMQSEN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)C)C(=O)C |
SMILES canonique |
CC1=C(N=NC(=N1)C)C(=O)C |
Synonymes |
Ethanone, 1-(3,5-dimethyl-1,2,4-triazin-6-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



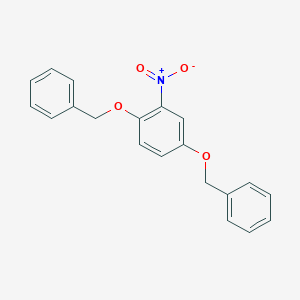
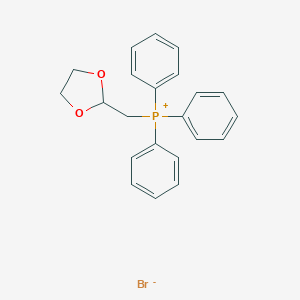
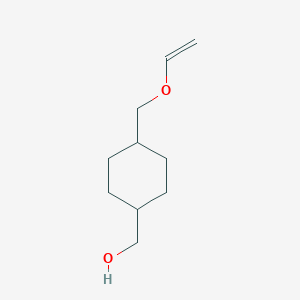
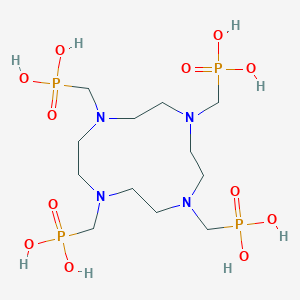
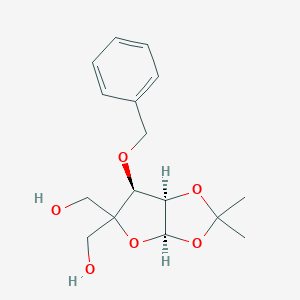
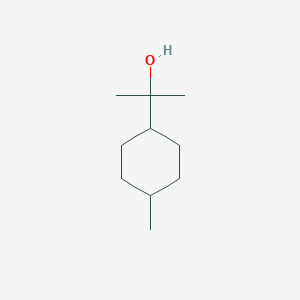
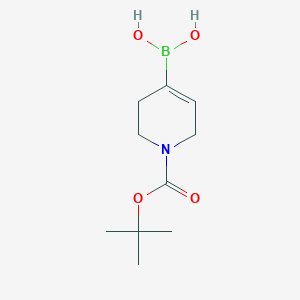
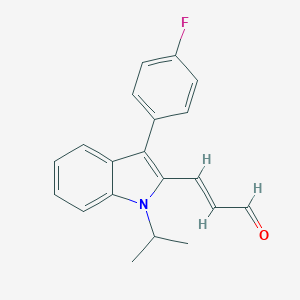
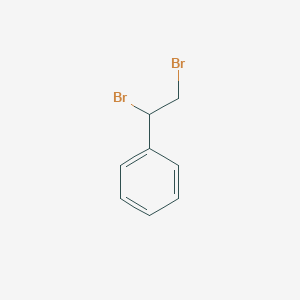
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
